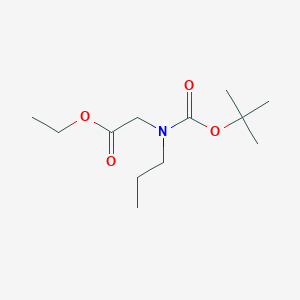![molecular formula C18H14Cl3F3N6O3 B2738989 2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide CAS No. 338399-33-0](/img/structure/B2738989.png)
2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and isoxazole rings would contribute to the compound’s rigidity and shape . The trifluoromethyl group would likely have a significant impact on the compound’s electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridine ring, for example, is a common site for substitution reactions . The trifluoromethyl group could also potentially undergo reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might affect its solubility and stability . The pyridine and isoxazole rings could also influence the compound’s reactivity .Applications De Recherche Scientifique
Agrochemicals
Trifluoromethylpyridines (TFMPs) and their derivatives play a crucial role in protecting crops from pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics. Expect further discoveries in this field as researchers explore novel applications of TFMPs .
Pharmaceuticals
Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s properties and the pyridine moiety’s unique features contribute to their pharmacological effects. Keep an eye out for exciting developments in this area .
Chromatography
A specific derivative, 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been synthesized and applied as a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). This CSP enhances chromatographic separations, thanks to multi-interactions imparted by the anchored β-cyclodextrin groups. The 35CMP-CD-HPS CSP works well under normal-phase, reversed-phase, and polar organic mobile phase conditions .
Transition Metal Catalysis
While not directly related to the compound , it’s worth noting that fluorinated organic compounds, including trifluoromethyl groups, play a significant role in transition metal-catalyzed carbon–carbon bond-forming reactions. Suzuki–Miyaura cross-coupling, for instance, benefits from the mild and functional group-tolerant conditions provided by fluorine-containing reagents .
Orientations Futures
Propriétés
IUPAC Name |
1-[[5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3F3N6O3/c19-11-2-1-9(4-12(11)20)27-17(32)29-28-16(31)14-5-10(33-30-14)7-26-15-13(21)3-8(6-25-15)18(22,23)24/h1-4,6,10H,5,7H2,(H,25,26)(H,28,31)(H2,27,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPUGNFSVLOKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(3,4-dichlorophenyl)-1-hydrazinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(Benzenesulfonyl)heptyl]-1,3-oxazolidin-2-one](/img/structure/B2738908.png)
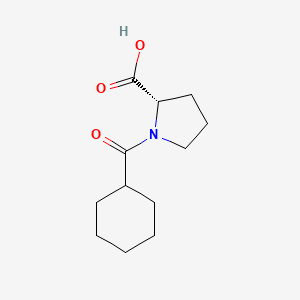

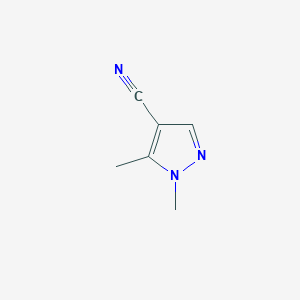

![methyl 4-{(3E)-1-[2-(dimethylamino)ethyl]-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate](/img/structure/B2738915.png)
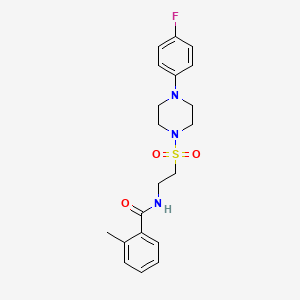
![5-((3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2738917.png)
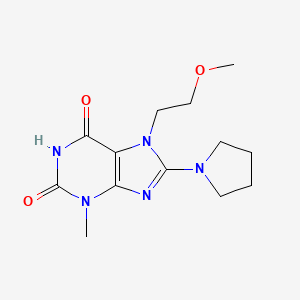

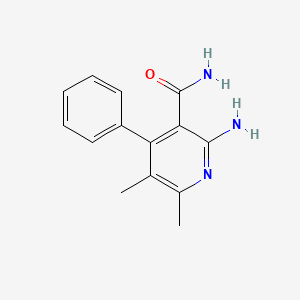
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B2738924.png)

